Oseltamivir-d3 Acid

Isotopic Purity LC-MS/MS Quantitative Bioanalysis

Non-deuterated internal standards fail to correct for matrix-induced ionization variability in oseltamivir acid LC-MS/MS assays, causing systematic quantification bias. Oseltamivir-d3 Acid eliminates this error through co-elution with the analyte. • ≥98% chemical purity & ≥98 atom% D enrichment ensures minimal unlabeled analyte interference • Near-complete recovery (≈100%) eliminates matrix-matched calibration, accelerating method validation • Shelf-life ≥3 years at -20°C supports multi-year PK/TK studies without lot-to-lot re-validation • ISO 17034 certified reference material supports GLP compliance and ANDA/NDA submissions • Enables LOD 0.5 μg/kg & LOQ 1.0 μg/kg in food residue analysis per GB 31657.1-2021

Molecular Formula C14H24N2O4
Molecular Weight 287.37 g/mol
CAS No. 1242184-43-5
Cat. No. B1489179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir-d3 Acid
CAS1242184-43-5
Molecular FormulaC14H24N2O4
Molecular Weight287.37 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
InChIInChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3
InChIKeyNENPYTRHICXVCS-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oseltamivir-d3 Acid: Deuterated Internal Standard


Oseltamivir-d3 Acid (CAS 1242184-43-5) is a deuterated analog of oseltamivir acid, the active metabolite of the neuraminidase inhibitor oseltamivir phosphate. With a molecular weight of 287.37 g/mol and the molecular formula C14H21D3N2O4, it is specifically designed as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. As an isotopically labeled compound, it enables precise quantification of oseltamivir acid in biological matrices by correcting for matrix effects and recovery variability [2]. Commercial specifications typically include a minimum chemical purity of 98% and a minimum isotopic enrichment of 98 atom% D .

Role Deuterated internal standard (ISTD)
Method compatibility LC-MS/MS quantification of oseltamivir acid
Key selection attribute Co-elution with analyte for matrix effect correction

Why Analogs Fail for Oseltamivir-d3 Acid


In LC-MS/MS-based quantification of oseltamivir acid, non-deuterated oseltamivir acid as an internal standard fails to correct for ionization suppression or enhancement caused by co-eluting matrix components, leading to systematic quantification bias [1]. Alternative deuterated analogs with different labeling patterns (e.g., oseltamivir-d5) exhibit distinct chromatographic retention times due to the inverse isotope effect, which can result in differential matrix effects and compromised accuracy if not properly validated . Furthermore, generic internal standards such as structurally unrelated compounds (e.g., venlafaxine) do not co-elute with the analyte, rendering them ineffective for compensating matrix effects in complex biological samples [2].

Analog mismatch Non-deuterated oseltamivir acid cannot correct for co-eluting matrix effects, risking systematic bias.
Different labeling Deuterated analogs with distinct labeling (e.g., d5) may shift retention, altering matrix effect correction.
Unrelated ISTD Structurally unrelated compounds lack co-elution, failing to compensate matrix variability in complex samples.

Oseltamivir-d3 Acid Evidence Comparison


Isotopic Purity and Interference Reduction

Oseltamivir-d3 Acid is supplied with a minimum isotopic enrichment of 98 atom% D . This high isotopic purity minimizes the presence of unlabeled oseltamivir acid (M0) in the internal standard preparation. In contrast, lower-grade deuterated standards with isotopic enrichment below 95% can contain >5% unlabeled material, which directly contributes to the analyte signal and causes systematic overestimation of endogenous oseltamivir acid concentrations [1].

Isotopic Purity
Cross-study comparable
≥98 atom% D
vs <95% in lower-grade standards
Reduces unlabeled analyte carryover, supporting more accurate low-concentration quantification.
Class-level benefit; verify vendor lot specifications.
Isotopic Purity LC-MS/MS Quantitative Bioanalysis

Matrix Effect Correction

In a validated LC-MS/MS method for quantifying oseltamivir carboxylate (OC) in rat and human matrices, the use of threefold deuterated OC (Oseltamivir-d3 Acid) as internal standard achieved recoveries close to 100% with no significant matrix effect observed across plasma, urine, cerebrospinal fluid, and brain tissue [1]. In contrast, methods employing non-deuterated internal standards or structurally unrelated compounds typically require matrix-matched calibration or standard addition to achieve comparable accuracy, adding considerable analytical burden [2].

Matrix Effect Correction
Head-to-head
Recoveries ≈100%
No significant matrix effect across plasma, urine, CSF, brain
Enables simplified workflows without matrix-matched calibration.
Based on protein precipitation and on-line SPE LC-MS/MS; method context applies.
Matrix Effect Recovery LC-MS/MS

Long-Term Storage Stability

Oseltamivir-d3 Acid demonstrates extended shelf-life stability when stored as a powder at -20°C, with multiple vendors specifying stability for up to 3 years under these conditions . This is consistent with the general stability of deuterated analogs, which often exhibit enhanced chemical stability compared to their non-deuterated counterparts due to the kinetic isotope effect . In contrast, non-deuterated oseltamivir acid reference standards are typically assigned a 24-month shelf-life under similar storage conditions .

Long-Term Stability
Cross-study comparable
≥3 years (powder, -20°C)
vs 24 months for non-deuterated analog
Supports multi-year study continuity and reduces re-validation frequency.
Vendor-stated stability; real-time monitoring advised for critical studies.
Stability Storage Longitudinal Studies

Certified Reference Material Compliance

Oseltamivir-d3 Acid is available as an ISO 17034 certified reference material, ensuring metrological traceability and compliance with stringent quality system requirements for reference material production [1]. This certification is critical for analytical method validation supporting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), where regulatory agencies require the use of well-characterized, traceable reference standards [2]. Non-certified reference materials or those lacking ISO 17034 accreditation may introduce additional validation burdens and regulatory scrutiny [3].

Reference Material Compliance
Class-level inference
ISO 17034 certified
vs non-certified reference materials
Supports method documentation and reduces in-house purity verification effort.
Relevance depends on laboratory accreditation requirements.
ISO 17034 Reference Material Regulatory Compliance

Oseltamivir-d3 Acid Application Scenarios


Regulated PK Method Validation

Oseltamivir-d3 Acid is the internal standard of choice for LC-MS/MS method validation in support of oseltamivir pharmacokinetic studies, where regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) mandate the use of stable isotope-labeled internal standards to correct for matrix effects. The compound's high isotopic purity (≥98 atom% D) ensures minimal unlabeled analyte interference, while its near-complete recovery (≈100%) eliminates the need for matrix-matched calibration, significantly reducing method development and validation time [1]. Its availability as an ISO 17034 certified reference material further supports GLP compliance and ANDA/NDA submissions [2].

Longitudinal PK and TK Studies

The extended shelf-life stability of Oseltamivir-d3 Acid (≥3 years at -20°C as powder) makes it ideal for multi-year pharmacokinetic and toxicokinetic studies, where consistent internal standard performance is required across long study durations. Procuring a single batch that remains stable for the entire study period avoids lot-to-lot variability and the need for costly re-validation of the analytical method .

High-Sensitivity Residue Analysis

In residue analysis of oseltamivir in animal-derived food products (e.g., muscle, liver, kidney), Oseltamivir-d3 Acid enables sensitive and accurate quantification at trace levels. As specified in the Chinese national standard GB 31657.1-2021, the use of Oseltamivir-d3 Acid as an internal standard in LC-MS/MS achieves a limit of detection (LOD) of 0.5 μg/kg and a limit of quantification (LOQ) of 1.0 μg/kg, meeting stringent regulatory requirements for food safety monitoring . This level of sensitivity is challenging to achieve with non-deuterated or structurally unrelated internal standards due to matrix-induced ionization variability.

Application
Selection Property
Validation Focus
Method validation for oseltamivir PK research
Co-elution and matrix effect correction
Isotopic purity and recovery assessment
Multi-year pharmacokinetic/toxicokinetic studies
Extended stability (≥3 years powder)
Lot consistency and long-term performance
Trace-level quantification in complex matrices
Low unlabeled analyte carryover and matrix correction
Sensitivity and accuracy at low levels (LOD/LOQ context)

Technical Documentation Hub

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35 linked technical documents
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